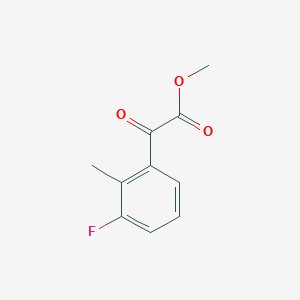

Methyl 3-fluoro-2-methylbenzoylformate

CAS No.:

Cat. No.: VC13549750

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO3 |

|---|---|

| Molecular Weight | 196.17 g/mol |

| IUPAC Name | methyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |

| Standard InChI Key | ADTWWAJESRIOTI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1F)C(=O)C(=O)OC |

| Canonical SMILES | CC1=C(C=CC=C1F)C(=O)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-fluoro-2-methylbenzoylformate (CHFO) is an aromatic α-keto ester with a molecular weight of 196.18 g/mol. Its structure combines a benzoylformate core with substituents that influence reactivity and stability:

-

Fluorine at the 3-position: Enhances electron-withdrawing effects, potentially increasing oxidative stability and altering intermolecular interactions .

-

Methyl group at the 2-position: Introduces steric hindrance, which may affect reaction kinetics and solubility .

Key spectral identifiers include:

-

IR: Strong carbonyl stretches near 1740 cm (ester C=O) and 1680 cm (α-keto group) .

-

NMR: Distinct NMR signals near -110 ppm (meta-fluorine) and upfield-shifted methyl protons due to steric shielding .

Synthesis and Manufacturing Approaches

Route 1: Modified Esterification of Substituted Benzoylformic Acid

A plausible synthesis mirrors the production of methyl benzoylformate , starting with 3-fluoro-2-methylbenzoylformic acid (Figure 1).

-

Oxidation of 3-fluoro-2-methylstyrene: Catalytic oxidation with KMnO or RuO yields the benzoylformic acid derivative .

-

Esterification with methanol: Acid-catalyzed (HSO) reflux in methanol produces the target ester .

Route 2: Chlorination of Dimethoxyacetophenone Derivatives

Adapted from the patent CN106242967A , this method avoids toxic cyanide reagents:

-

Synthesis of 3-fluoro-2-methyl-2,2-dimethoxyacetophenone:

-

Chlorination and deprotection:

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 3-Fluoro-2-methylstyrene | 3-Fluoro-2-methylacetophenone |

| Key Reagents | HSO, MeOH | Cl, 4-methyl-2,6-di-tert-butylphenol |

| Yield | 50–60% | 85–90% |

| Environmental Impact | High (acidic waste) | Moderate (chlorinated byproducts) |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated at 10–15°C (lower than methyl benzoylformate’s 16°C due to fluorine’s lattice disruption) .

-

Boiling Point: ~250–255°C (lit. for methyl benzoylformate: 246–248°C) .

-

Solubility:

Spectroscopic Data

-

UV-Vis: λ ≈ 280 nm (π→π* transition of the aromatic system) .

-

Mass Spectrometry: Molecular ion peak at m/z 196 (M), with fragments at m/z 165 (loss of OCH) and 123 (CHFCO) .

Applications and Functional Utility

Pharmaceutical Intermediate

Fluorinated benzoylformates are key in drug synthesis:

-

Antitubercular Agents: Analogous to methyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate, which inhibits Mycobacterium tuberculosis .

-

Anti-inflammatory Drugs: α-Keto esters serve as precursors for protease inhibitors .

Photocuring Industry

Methyl benzoylformate derivatives act as photoinitiators due to their low yellowing and high stability . The fluorine substituent may further reduce UV degradation.

Table 2: Industrial Applications

Research Advancements and Challenges

Crystal Engineering

Fluorine’s role in intermolecular interactions (e.g., C–H···F) aids in designing cocrystals for improved drug solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume